molecular formula C14H16N2O B3106251 N-(3-ethynylphenyl)piperidine-4-carboxamide CAS No. 1575783-01-5

N-(3-ethynylphenyl)piperidine-4-carboxamide

Cat. No. B3106251
CAS RN: 1575783-01-5
M. Wt: 228.29 g/mol
InChI Key: XVIVXXIBELQSDT-UHFFFAOYSA-N
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Description

“N-(3-ethynylphenyl)piperidine-4-carboxamide” is a chemical compound with the molecular formula C14H16N2O. It’s a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .


Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves reactions such as amino-dechlorination and amino-dealkoxylation . The structure of the analogues was confirmed by different techniques like IR and 1H NMR .


Molecular Structure Analysis

The molecular structure of “N-(3-ethynylphenyl)piperidine-4-carboxamide” is characterized by a piperidine ring attached to a carboxamide group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Sodium Channel Blockers for Muscle Disorders

  • N-(3-ethynylphenyl)piperidine-4-carboxamide analogues have been studied for their potential as skeletal muscle sodium channel blockers. These compounds show promise in the development of antimyotonic agents, offering a significant increase in potency and use-dependent block compared to tocainide, a known sodium channel blocker (Catalano et al., 2008).

Interaction with Cannabinoid CB1 Receptor

  • Research on the molecular interaction of N-(3-ethynylphenyl)piperidine-4-carboxamide derivatives with the CB1 cannabinoid receptor has been conducted. This includes studies on how these compounds act as antagonists/inverse agonists at this receptor, which is significant for understanding cannabinoid pharmacology and the development of drugs targeting this receptor (Shim et al., 2002).

HIV-1 Reverse Transcriptase Inhibition

  • Compounds based on N-(3-ethynylphenyl)piperidine-4-carboxamide structure have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These studies have led to the identification of potent analogues effective against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, contributing to the development of new treatments for HIV/AIDS (Tang et al., 2010).

Alzheimer's Disease Treatment

  • The synthesis of N-substituted derivatives of N-(3-ethynylphenyl)piperidine-4-carboxamide has been carried out to evaluate their potential as new drug candidates for Alzheimer's disease. These compounds were tested for enzyme inhibition activity against acetyl cholinesterase (AChE), a key target in Alzheimer's treatment, showing promise as therapeutic agents (Rehman et al., 2018).

properties

IUPAC Name

N-(3-ethynylphenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-11-4-3-5-13(10-11)16-14(17)12-6-8-15-9-7-12/h1,3-5,10,12,15H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIVXXIBELQSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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